Embryopathic Potency: PGMA vs. PGA vs. Thalidomide in Rabbit Embryo Culture
In a rabbit embryo culture model, 2-phthalimidoglutaramic acid (PGMA, the parent acid of the target sodium salt) attenuated limb bud formation by up to 77%, compared to 71% for thalidomide (TD) and 36% for 2-phthalimidoglutaric acid (PGA). Head/brain development was decreased by 28% for TD, while PGMA and PGA showed similar effects on otic vesicle and limb bud endpoints [1]. All three compounds increased embryonic DNA oxidation (8-oxoguanine) by up to 2-fold (P<0.05).
| Evidence Dimension | Limb bud formation attenuation (% reduction) |
|---|---|
| Target Compound Data | Up to 77% (as free acid PGMA) |
| Comparator Or Baseline | Thalidomide (TD): 71% reduction; 2-Phthalimidoglutaric acid (PGA): 36% reduction |
| Quantified Difference | PGMA showed 6% greater limb bud attenuation than TD and 41% greater than PGA |
| Conditions | Rabbit embryo culture, gestational day 192 h, PHS-dependent ROS-mediated mechanism |
Why This Matters
For laboratories validating thalidomide teratogenicity mechanisms, PGMA (and by extension its sodium salt) provides an alternative tool compound with potency comparable to thalidomide but distinct from PGA, enabling structure-activity dissection of embryopathic contributions from hydrolysis products.
- [1] Lee CJ, Gonçalves LL, Wells PG. Embryopathic effects of thalidomide and its hydrolysis products in rabbit embryo culture: evidence for a prostaglandin H synthase (PHS)-dependent, reactive oxygen species (ROS)-mediated mechanism. FASEB J. 2011;25(7):2468-2483. View Source
